Sulfasalazine

Descripción

Propiedades

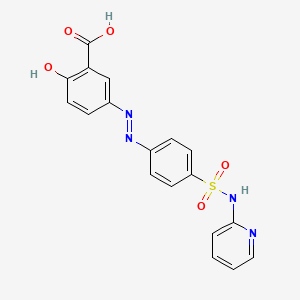

IUPAC Name |

2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021256 | |

| Record name | Sulfasalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Salicylazosulfapyridine appears as odorless yellow or brownish-yellow to orange powder. Tasteless. (NTP, 1992) It is a sulfa drug used as an antibiotic. | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Practically insoluble in water, Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfasalazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute, brownish-yellow crystals, Light brownish yellow to bright yellow fine powder | |

CAS No. |

599-79-1 | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfasalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfasalazine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfasalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfasalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=667219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfasalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfasalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salazosulfapyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFASALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XC8GUZ6CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfasalazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

464 to 473 °F (decomposes) (NTP, 1992), 220 °C (decomposes) | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfasalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfasalazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Immunomodulatory Roles of Sulfasalazine Metabolites

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Sulfasalazine (SSZ) is a cornerstone therapy for inflammatory conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[1][2] Structurally, it is a prodrug composed of sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA) linked by an azo bond.[1][3] While the clinical efficacy of SSZ is well-established, a nuanced understanding of its mechanism requires dissecting the distinct immunomodulatory roles of the parent molecule and its primary metabolites. This technical guide provides an in-depth analysis of these roles, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the complex signaling pathways involved. It is now understood that the parent drug, its metabolites, and the resulting alterations to the gut microbiome all contribute to the therapeutic effect.[1]

Metabolism of this compound

Upon oral administration, less than 15% of the this compound dose is absorbed as the intact parent drug in the small intestine.[3] The majority of the drug reaches the colon, where resident gut bacteria cleave the azo bond, releasing sulfapyridine and 5-aminosalicylic acid.[1][3] Sulfapyridine is readily absorbed from the colon and is believed to be responsible for many of the systemic immunomodulatory effects observed in rheumatoid arthritis.[1] Conversely, 5-ASA is poorly absorbed and exerts its anti-inflammatory effects topically on the colonic mucosa, making it the primary therapeutic moiety for ulcerative colitis.[1][2]

Core Immunomodulatory Mechanisms

The anti-inflammatory and immunomodulatory effects of this compound therapy are multifaceted, involving distinct actions of the parent drug and each metabolite on various signaling pathways.

This compound (Parent Drug): Inhibition of NF-κB Signaling

A primary mechanism for this compound's systemic effects is the potent and specific inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-8.[3][5]

Studies have shown that this compound directly inhibits IκB kinase alpha (IKK-α) and IκB kinase beta (IKK-β) by antagonizing ATP binding.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of inflammatory genes.[4] This mechanism contributes significantly to its therapeutic effects in diseases like ulcerative colitis and RA.[5][6]

Importantly, several studies have demonstrated that the metabolites, 5-ASA and sulfapyridine, do not inhibit NF-κB activation at comparable concentrations, highlighting this as a specific action of the intact this compound molecule.[4][6][7][8]

Sulfapyridine (SP): Systemic Immunomodulation

Sulfapyridine is largely responsible for the systemic effects seen in rheumatoid arthritis. Its mechanisms include:

-

Inhibition of B-Cell Function: this compound and its sulfapyridine moiety have been shown to inhibit B-cell function and suppress the production of IgM and IgG.[3] In patients with RA, sulfapyridine directly inhibits B-cell hyperactivity, which may contribute to its therapeutic effectiveness.[9]

-

Chemokine Secretion Inhibition: Sulfapyridine can inhibit the secretion of inflammatory chemokines such as interleukin-8 (IL-8), growth-related gene product-α, and monocyte chemotactic protein-1.[3]

5-Aminosalicylic Acid (5-ASA): Local Anti-Inflammatory Action

5-ASA (also known as mesalamine) acts topically on the intestinal mucosa. Its primary mechanisms are distinct from the parent drug:

-

Inhibition of Prostaglandin and Leukotriene Synthesis: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of prostaglandins and leukotrienes, which are key inflammatory mediators in the gut.[1][2]

-

PPAR-γ Activation: Evidence suggests that 5-ASA activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in controlling inflammation and cell proliferation in colon epithelial cells. This activation contributes to its anti-inflammatory effects in IBD.

-

Scavenging of Reactive Oxygen Species (ROS): 5-ASA is also known to scavenge free radicals, which can reduce oxidative stress and subsequent tissue damage in the intestinal mucosa.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative findings on the immunomodulatory effects of this compound and its metabolites from various in-vitro and in-vivo studies.

Table 1: Effects on NF-κB Activation and T-Lymphocytes

| Compound | Assay | Cell Line | Concentration | Result | Citation |

| This compound | κB-dependent Transcription | RBL5 T-cells | ~0.625 mM | IC₅₀ for inhibition | [7] |

| This compound | T-lymphocyte Apoptosis | RBL5 T-cells | 2.5 mM (4h) | 50% apoptotic cells | [8] |

| 5-ASA | NF-κB Activation | T-lymphocytes | up to 5.0 mM | No inhibition | [8] |

| Sulfapyridine | NF-κB Activation | T-lymphocytes | up to 5.0 mM | No inhibition | [8] |

| This compound | NF-κB Activation | SW620 colon cells | 0.5 - 1.0 mM | Half-maximal inhibition | [4] |

Table 2: Effects on B-Lymphocyte Function and Cytokine Production

| Compound | Assay | Cell Type | Concentration | Result | Citation |

| This compound | PWM-induced Ig Synthesis | Human PBM | 10-25 µg/ml | Dose-dependent depression | [11] |

| This compound | Phagocytosis & IL-8 Excretion | Human PMN | 25-100 µM | Dose-dependent inhibition | [12] |

| 5-ASA | PWM-induced Ig Synthesis | Human PBM | Not specified | Not inhibitory | [11] |

| Sulfapyridine | PWM-induced Ig Synthesis | Human PBM | Not specified | Not inhibitory | [11] |

| This compound | IL-1β Production (NLRP3) | Human PBMCs | Not specified | Significant decrease | [13] |

| This compound | Pro-inflammatory Markers (MMP3, IL-6, IL-1β) | FLSs | Not specified | Down-regulation | [14] |

| This compound | Serum IgA and IgG levels | RA Patients | Not specified | Significant decrease | [15] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the immunomodulatory effects of this compound and its metabolites.

Protocol: NF-κB Activation Assay via Western Blot

This protocol assesses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., Jurkat T-cells, SW620 colon cells) to 70-80% confluency. Pre-incubate cells with desired concentrations of this compound, 5-ASA, or sulfapyridine for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10-20 ng/mL) for 15-30 minutes. Include an unstimulated control group.

-

Cell Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a cytoplasmic extraction buffer.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse using a nuclear extraction buffer. The resulting supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Use loading controls like β-actin (cytoplasmic) and Lamin B1 (nuclear).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensity using densitometry. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates activation. The inhibitory effect of the compounds will be observed as a retention of p65 in the cytoplasm.

Protocol: Cytokine Production Measurement via ELISA

This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to quantify cytokine levels (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.[16][17]

Methodology:

-

Plate Coating: Dilute a capture antibody specific for the target cytokine in a coating buffer. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add 100 µL of standards (serially diluted recombinant cytokine) and cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Addition: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB). Incubate at room temperature until color develops (5-15 minutes).

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Interpolate the cytokine concentrations in the samples from this curve.[16][18]

Protocol: Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, providing a functional assessment of the cell-mediated immune response.[19][20][21]

Methodology ([³H]-Thymidine Incorporation):

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating: Resuspend PBMCs in complete culture medium and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Treatment and Stimulation: Add various concentrations of this compound or its metabolites to the wells. Stimulate the cells with a mitogen (e.g., Phytohaemagglutinin (PHA), anti-CD3) or a specific antigen.[21][22] Include unstimulated and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. During proliferation, the radioactive thymidine will be incorporated into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Analysis: Proliferation is proportional to the amount of [³H]-thymidine incorporated. Calculate the stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells) and assess the inhibitory effect of the tested compounds.

Conclusion

The immunomodulatory profile of this compound is complex and cannot be attributed to a single molecule or mechanism. This guide delineates the distinct roles of the parent drug and its primary metabolites, sulfapyridine and 5-aminosalicylic acid.

-

This compound (Parent Drug): Acts systemically as a potent inhibitor of the NF-κB pathway by directly targeting the IKK complex. This is a key mechanism that its metabolites do not share.

-

Sulfapyridine: Exerts systemic effects, particularly in RA, by inhibiting B-cell function and chemokine secretion.

-

5-Aminosalicylic Acid: Acts locally within the colon, primarily through inhibition of the COX/LOX pathways and activation of PPAR-γ, making it highly effective for IBD.

For researchers and drug development professionals, this distinction is critical. Targeting these pathways with greater specificity may lead to the development of novel therapeutics with improved efficacy and safety profiles for a range of inflammatory and autoimmune disorders. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided, is essential for advancing research in this field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of NF-kappaB activity by this compound is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on B cell hyperactivity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro immunomodulatory effects of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The in vitro immunomodulatory effects of this compound on human polymorphonuclear leukocytes, mononuclear cells, and cultured glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound as an Immunomodulator of the Inflammatory Process during HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence for differential effects of sulphasalazine on systemic and mucosal immunity in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. h-h-c.com [h-h-c.com]

- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. thekingsleyclinic.com [thekingsleyclinic.com]

- 20. Lab13 [science.umd.edu]

- 21. hanc.info [hanc.info]

- 22. Proliferation assay | British Society for Immunology [immunology.org]

The Genesis of a Keystone Anti-Inflammatory: A Technical History of Sulfasalazine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), represents a remarkable journey of serendipitous discovery and subsequent scientific elucidation. Initially synthesized with a specific therapeutic rationale that later proved to be only partially correct, its enduring clinical success has paved the way for a deeper understanding of inflammatory pathways. This technical guide delves into the discovery, historical development, and mechanistic underpinnings of this compound, providing detailed experimental protocols, quantitative clinical data, and visualizations of its molecular interactions.

The Discovery and Pioneering Work of Nanna Svartz

This compound was first synthesized in the late 1930s by the Swedish physician and scientist, Dr. Nanna Svartz, at the Karolinska Institute.[1][2][3][4][5][6][7][8] Her work was driven by the prevailing theory that rheumatoid arthritis, then often termed "infective polyarthritis," had an infectious etiology.[9] Svartz hypothesized that a drug combining antimicrobial and anti-inflammatory properties would be effective. She ingeniously linked a sulfonamide antibiotic, sulfapyridine, with an anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), via an azo bond.[4][9] This molecular design was predicated on the idea that the compound would deliver both therapeutic moieties to the inflamed connective tissues. While the initial "infective agent" theory for RA did not hold, the clinical efficacy of this compound in treating the condition was undeniable, leading to its approval for medical use in the United States in 1950.[10]

Historical Therapeutic Development

Initially deployed for rheumatoid arthritis, the therapeutic applications of this compound expanded significantly. It was later observed to be highly effective in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][9] This discovery was pivotal, as it was eventually determined that the azo bond of this compound is cleaved by bacterial azoreductases in the colon, releasing the active moieties, sulfapyridine and 5-ASA.[4][9][10] This targeted release of 5-ASA in the colon proved to be the primary mechanism of action in IBD, with 5-ASA exerting a local anti-inflammatory effect on the colonic mucosa.[4][9] The sulfapyridine moiety, while contributing to some of the adverse effects, is also absorbed and believed to exert systemic immunomodulatory effects, which are relevant in the treatment of rheumatoid arthritis.[4][9]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-step process involving a diazotization reaction followed by a coupling reaction. The following protocol is a composite of methodologies described in the chemical literature and patent filings.[2][11][12][13][14][15]

Step 1: Diazotization of Sulfapyridine

-

Dissolution: In a reaction vessel, dissolve sulfapyridine in an aqueous solution of hydrochloric acid. The molar ratio of hydrochloric acid to sulfapyridine is typically between 3:1 and 5:1.[11]

-

Cooling: Cool the solution to a temperature between 0°C and 5°C using an ice bath.[11]

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite to the sulfapyridine solution while maintaining the temperature between 0°C and 5°C. The molar ratio of sodium nitrite to sulfapyridine is approximately 1.06:1 to 1.14:1.[11]

-

Reaction Time: Allow the reaction to proceed for 15 to 30 minutes at this temperature to form the diazonium salt of sulfapyridine.[11]

Step 2: Coupling Reaction with Salicylic Acid

-

Preparation of Salicylate Solution: In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide to form sodium salicylate.

-

Coupling: Slowly add the previously prepared diazonium salt solution to the sodium salicylate solution. The pH of the reaction mixture should be maintained between 10 and 11.[15] The temperature should be kept between 5°C and 10°C.[15]

-

Precipitation: The coupling reaction results in the formation of this compound as a yellow-orange precipitate.

-

Purification: The crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization.

Mechanism of Action: A Dual-Pronged Anti-Inflammatory Effect

The therapeutic effects of this compound are now understood to be mediated by its two primary metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine, as well as the parent molecule itself.

Inhibition of the NF-κB Signaling Pathway

This compound itself is a potent inhibitor of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[1][3][10][16][17][18][19]

-

Mechanism: this compound inhibits the IκB kinase (IKK) complex.[1][17] By doing so, it prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][18] IκBα normally sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm. When IκBα is not degraded, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.[3][10][16][17]

// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-NF-κB\n(Inactive)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_p [label="P-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; ProInflammatory_Genes [label="Pro-inflammatory\nGene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR [color="#5F6368"]; TNFR -> IKK [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IkBa_NFkB -> IkBa_p [style=dashed, color="#5F6368"]; IkBa_p -> NFkB [label="Degradation of IκBα\n& Release of NF-κB", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NFkB -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> ProInflammatory_Genes [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; this compound -> IKK [label="Inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; } .dot Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Prostaglandin and Leukotriene Synthesis

The 5-ASA moiety of this compound is primarily responsible for the inhibition of arachidonic acid metabolism, which leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[20]

-

Mechanism: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20] This dual inhibition reduces the synthesis of prostaglandins (via COX) and leukotrienes (via LOX), which are key mediators of inflammation, pain, and fever.

// Nodes Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenase (COX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="Lipoxygenase (LOX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Five_ASA [label="5-ASA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Membrane_Phospholipids -> Arachidonic_Acid [label="PLA2", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Arachidonic_Acid -> Prostaglandins [label="COX", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Arachidonic_Acid -> Leukotrienes [label="LOX", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Five_ASA -> COX [label="Inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4", arrowhead=tee]; Five_ASA -> LOX [label="Inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4", arrowhead=tee]; } .dot Caption: Inhibition of prostaglandin and leukotriene synthesis by 5-ASA.

Early Clinical Trial Data

The efficacy of this compound has been established through numerous clinical trials since its introduction. Below are summarized quantitative data from some of the early pivotal studies in both ulcerative colitis and rheumatoid arthritis.

Table 1: Summary of Early Clinical Trial Data for this compound in Ulcerative Colitis

| Study/Reference | Year | Study Design | No. of Patients | Treatment Group(s) | Duration | Key Outcomes |

| Dick et al. | 1964 | Double-blind, placebo-controlled | 64 | This compound (2g/day) vs. Placebo | 6 months | Relapse rate: 4 times higher in the placebo group.[21] |

| Azad Khan et al. | 1980 | Randomized, controlled | 32 | This compound (3g/day), Sulfapyridine (1.5g/day), 5-ASA suppositories (1.5g/day) | 6 weeks | Remission rate: this compound (64%), 5-ASA (86%), Sulfapyridine (14%).[4] |

| Sandberg-Gertzén et al. | 1986 | Double-blind | 37 | Olsalazine (2g/day) vs. This compound (3g/day) | - | Significant improvement in stool frequency, proportion of unformed stools, and presence of blood in both groups.[22] |

| Rao et al. | 1997 | Prospective | 110 | This compound (3g/day) | 6 weeks | Clinical remission rate: 71.8%; Endoscopic remission rate: 21.8%; Histological remission rate: 16.4%.[23] |

Table 2: Summary of Early Clinical Trial Data for this compound in Rheumatoid Arthritis

| Study/Reference | Year | Study Design | No. of Patients | Treatment Group(s) | Duration | Key Outcomes |

| McConkey et al. | 1980 | Open-label | 69 | This compound | 1 year | 59% of patients completed the study with significant improvement in clinical and laboratory indicators of disease activity.[24] |

| Pullar et al. | 1983 | Double-blind, placebo-controlled | 60 | This compound (3g/day) vs. Placebo | 15 weeks | Significant improvement in joint tenderness and swelling, morning stiffness, grip strength, and pain score with this compound.[25] |

| Australian Multicentre Clinical Trial Group | 1992 | Randomized, placebo-controlled | 105 | This compound vs. Placebo | 6 months | Significant improvement in Ritchie articular index, number of swollen and tender joints, and ESR in the this compound group.[6][19] |

| Hannonen et al. | 1993 | Double-blind, placebo-controlled | 80 | This compound vs. Placebo | 48 weeks | This compound was superior to placebo in reducing laboratory features of inflammation and clinical parameters of disease activity.[26][27] |

Conclusion

From its rational design based on an early 20th-century hypothesis to its current-day use as a fundamental therapy for chronic inflammatory diseases, the story of this compound is a testament to the value of clinical observation and subsequent mechanistic investigation. The work of Nanna Svartz laid the foundation for a class of drugs that have improved the lives of countless individuals. The continued study of this compound and its metabolites has not only refined our understanding of its therapeutic actions but has also provided valuable insights into the complex inflammatory cascades that drive diseases like ulcerative colitis and rheumatoid arthritis. This enduring legacy continues to inform the development of more targeted and effective anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic efficacy of this compound and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in early rheumatoid arthritis. The Australian Multicentre Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nanna Svartz (1890-1986) and the discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nanna Svartz (1890-1986) and the discovery of this compound | Lund University Publications [lup.lub.lu.se]

- 9. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]

- 10. This compound: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105348184A - Preparation method for this compound - Google Patents [patents.google.com]

- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN111303022A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. Preparation method of this compound - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 16. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. UpToDate 2018 [doctorabad.com]

- 21. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Olsalazine or sulphasalazine in first attacks of ulcerative colitis? A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characteristics and therapeutic efficacy of this compound in patients with mildly and moderately active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Results of a clinical trial of this compound in rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound in rheumatoid arthritis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sulphasalazine: a review of 40 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound in early rheumatoid arthritis. A 48-week double-blind, prospective, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Sulfasalazine for Laboratory Use

Introduction

Sulfasalazine is a well-established anti-inflammatory medication primarily used in the treatment of rheumatoid arthritis, ulcerative colitis, and Crohn's disease.[1][2] Structurally, it is a codrug that links sulfapyridine and 5-aminosalicylic acid (mesalazine) via an azo bond.[2][3] This bond is cleaved by intestinal bacteria, releasing the two active metabolites which exert their therapeutic effects locally in the colon.[2] For laboratory and research purposes, a reliable method for the synthesis and subsequent purification of this compound is essential. This guide provides a detailed overview of the common synthetic route and purification protocols for obtaining high-purity this compound.

Chemical Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves a two-step process: the diazotization of sulfapyridine followed by an azo coupling reaction with salicylic acid.[4][5][6]

Overall Reaction Scheme:

-

Diazotization: Sulfapyridine is treated with a nitrite source, typically sodium nitrite, in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt intermediate.

-

Azo Coupling: The in-situ generated diazonium salt is then coupled with salicylic acid in a basic aqueous solution to yield this compound.

Synthesis of Starting Material: Sulfapyridine

While sulfapyridine is commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by hydrolysis.[7][8]

Experimental Protocol: Synthesis of Sulfapyridine [7][8]

-

Sulfamation Reaction: 2-aminopyridine and p-acetylaminobenzenesulfonyl chloride are reacted in an aqueous solution of potassium carbonate to produce N-(2-pyridinyl)-p-acetylaminobenzenesulfonamide.[8]

-

Hydrolysis: The intermediate from the previous step is hydrolyzed in a mixed solvent system (e.g., DMSO-water) with sodium hydroxide.[8]

-

Acidification: The reaction mixture is then acidified with hydrochloric acid to precipitate sulfapyridine.[8]

-

Purification: The crude sulfapyridine can be purified by recrystallization from an appropriate solvent.

Experimental Protocol: Synthesis of this compound

This protocol is based on the diazotization of sulfapyridine and subsequent coupling with salicylic acid.[4][8]

Step 1: Diazotization of Sulfapyridine

-

In a reaction vessel, dissolve sulfapyridine in an aqueous solution of hydrochloric acid. The molar ratio of hydrochloric acid to sulfapyridine can vary, but a 4:1 to 5:1 ratio is often used.[4]

-

Cool the solution to between 0°C and 5°C using an ice bath.[4]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the sulfapyridine solution while maintaining the temperature below 5°C. The molar ratio of sodium nitrite to sulfapyridine is typically around 1.05:1 to 1.10:1.[4]

-

Stir the reaction mixture vigorously for 15 to 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution.[4] This solution should be used immediately in the next step due to the instability of the diazonium salt.

Step 2: Azo Coupling with Salicylic Acid

-

In a separate reaction vessel, prepare a solution of salicylic acid in an aqueous sodium hydroxide solution. The molar ratio of salicylic acid to the initial sulfapyridine is typically between 1:1 and 1.5:1.[4][8]

-

Cool this alkaline solution to between 5°C and 10°C.[8]

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline salicylic acid solution with constant stirring.

-

During the addition, maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of a sodium hydroxide solution.[4][8]

-

After the addition is complete, continue to stir the mixture at 5-10°C for 1 to 3 hours.[8] A yellow-orange to brown precipitate of crude this compound will form.

-

Isolate the crude this compound by vacuum filtration and wash the solid with cold water to remove excess salts.

Data Summary for this compound Synthesis

| Parameter | Step 1: Diazotization | Step 2: Azo Coupling |

| Reactants | Sulfapyridine, Sodium Nitrite, Hydrochloric Acid | Diazonium Salt, Salicylic Acid, Sodium Hydroxide |

| Molar Ratio (to Sulfapyridine) | NaNO₂: ~1.05-1.10, HCl: ~4-5 | Salicylic Acid: ~1.0-1.5, NaOH: adjusted for pH |

| Reaction Temperature | 0 - 5 °C[4] | 5 - 10 °C[8] |

| Reaction Time | 15 - 30 minutes[4] | 1 - 3 hours[8] |

| pH | Acidic | 10 - 11[4][8] |

| Typical Yield | - | 92.5% - 94.6% (crude)[4] |

| Purity (Post-Purification) | - | >99% (HPLC)[4] |

Purification of this compound

The crude this compound product often contains unreacted starting materials and by-products from side reactions.[9] Therefore, a robust purification step is necessary to achieve the high purity required for laboratory use. Recrystallization is the most common and effective method.

Experimental Protocol: Purification by Recrystallization

A common method involves dissolving the crude product in a basic solution and then re-precipitating the purified this compound by acidification.[10]

-

Dissolution: Suspend the crude this compound in a suitable solvent, such as dimethylformamide (DMF) or an aqueous solution.[10]

-

Basification: Add an inorganic base, such as sodium hydroxide, to the suspension with stirring until the this compound completely dissolves, forming the sodium salt.[10]

-

Decolorization (Optional): If the solution is highly colored, activated charcoal can be added and the mixture heated gently, followed by hot filtration to remove the charcoal.

-

Acidification/Precipitation: Cool the solution and slowly add an acid (e.g., hydrochloric acid or acetic acid) with stirring to re-precipitate the this compound.[10]

-

Isolation: Collect the purified this compound precipitate by vacuum filtration.

-

Washing: Wash the solid with hot water (e.g., 80-85°C) to remove residual impurities and salts.[10]

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 75°C) to a constant weight.[10]

Another advanced purification technique is the Supercritical Antisolvent (SAS) process, which can be used to control particle size and crystal form.[1][11] In this method, this compound is dissolved in a solvent like tetrahydrofuran (THF), and supercritical CO₂ is used as an antisolvent to induce crystallization.[1]

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 4. CN105348184A - Preparation method for this compound - Google Patents [patents.google.com]

- 5. Preparation method of this compound - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 9. Characterization of impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN106279008A - A kind of purifying process of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Influence of Sulfasalazine on Gut Microbiome Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine (SASP), a cornerstone therapy for inflammatory bowel disease (IBD) and associated spondyloarthropathies, exerts a profound influence on the gut microbiome. This technical guide synthesizes current research to provide an in-depth understanding of how SASP modulates the composition and function of the intestinal microbiota. It has become evident that the clinical efficacy of this compound is not solely dependent on its direct anti-inflammatory properties but is intricately linked to its interaction with and metabolism by gut bacteria. This document details the microbial transformations of SASP, its impact on bacterial populations, and the subsequent effects on host-microbe signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility and further investigation.

Introduction: The Gut Microbiome in Inflammatory Disease and this compound's Mechanism of Action

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in health and disease. In inflammatory conditions such as IBD, dysbiosis—an imbalance in the microbial community—is a common feature, often characterized by a decrease in beneficial commensal bacteria and an increase in pro-inflammatory microbes.[1][2]

This compound is a prodrug that consists of sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA) linked by a diazo bond.[3][4] This bond protects the drug from absorption in the upper gastrointestinal tract, allowing it to reach the colon largely intact.[5][6] In the colon, gut microbial azoreductases cleave the diazo bond, releasing the two active moieties, SP and 5-ASA.[3][4][7] While 5-ASA is believed to exert its anti-inflammatory effects locally on the colonic mucosa, sulfapyridine is absorbed and has been associated with some of the drug's systemic effects and side effects.[5][7] The therapeutic action of this compound is, therefore, critically dependent on this initial microbial metabolism.[8]

Quantitative Effects of this compound on Gut Microbiome Composition

Recent studies utilizing high-throughput sequencing have provided quantitative insights into the shifts in the gut microbial community following this compound administration. These changes are often associated with a restoration of a more balanced microbial state in the context of inflammatory disease models.

Human Studies

A key finding in patients with IBD-associated spondyloarthritis is that clinical response to this compound is associated with a distinct baseline gut microbiome profile.[3][9] Responders to the therapy have been found to have a gut microbiome enriched in Faecalibacterium prausnitzii and a greater capacity for butyrate production.[3][9][10]

| Taxon | Change in Responders vs. Non-Responders | Key Findings | Reference |

| Faecalibacterium prausnitzii | Enriched in responders | A key microbial marker for predicting SASP response.[3][9][11][12] | [3][9][11][12] |

| Butyrate-producing bacteria | Higher abundance in responders | Associated with increased fecal butyrate levels.[3][11] | [3][11] |

Animal Studies

Studies in animal models of colitis, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, have demonstrated this compound's ability to reverse dysbiosis.

| Phylum/Family/Genus | Change with SASP Treatment in Colitis Model | Key Findings | Reference |

| Firmicutes | Increased | SASP treatment helped restore the levels of this phylum towards that of the control group.[13][14] | [13][14] |

| Proteobacteria | Decreased | SASP treatment reduced the abundance of this pro-inflammatory phylum.[1][13][14][15] | [1][13][14][15] |

| Bacteroidetes | Decreased | Levels were reduced by SASP treatment in the colitis model.[13][14] | [13][14] |

| Lachnospiraceae (Blautia) | Increased | An increase in this short-chain fatty acid (SCFA)-producing family was observed.[1][14] | [1][14] |

| Lactococcus | Increased | An increase in this lactic acid-producing genus was noted.[1][14] | [1][14] |

| Enterococcus | Decreased | SASP treatment was associated with a reduction in this genus.[1][14] | [1][14] |

| Mycoplasma | Increased | A higher proportion was observed in the SASP-treated group, which may be linked to side effects.[1][13][15] | [1][13][15] |

| Opalescent-negative clostridia | Decreased | Early studies using culture-based methods noted a decrease.[16] | [16] |

| Enterobacteria | Decreased | A reduction in this family was observed in early studies.[16] | [16] |

| Total non-sporing anaerobes | Decreased | Culture-based studies showed a decrease in this broad group.[16] | [16] |

Signaling Pathways and Mechanisms of Action

The interaction between this compound and the gut microbiome extends beyond simple compositional changes, influencing microbial function and host-microbe signaling.

Microbial Metabolism of this compound

The initial and most critical step in this compound's mechanism is its metabolism by the gut microbiota.

Caption: Microbial metabolism of this compound in the colon.

Modulation of Butyrate Production

A significant mechanism by which this compound exerts its therapeutic effect is through the modulation of microbial butyrate production, particularly by Faecalibacterium prausnitzii.[3][9] Sulfapyridine, a metabolite of this compound, has been shown to promote the transcription of the butyrate synthesis gene (but) in F. prausnitzii.[3][10] This effect is suppressed by excess folate, suggesting an interplay with microbial folate metabolism.[3][10]

Caption: this compound's modulation of butyrate production by F. prausnitzii.

Experimental Protocols

The following are summaries of methodologies used in key studies investigating the effects of this compound on the gut microbiome.

TNBS-Induced Colitis Model in Rats

This model is frequently used to mimic Crohn's disease-like inflammation in animals.[1]

Caption: Workflow for TNBS-induced colitis studies.

-

Animal Model: Male Sprague-Dawley rats are typically used.[15]

-

Acclimatization: Animals are housed under standard conditions for a week prior to the experiment.

-

Group Allocation: Rats are randomly divided into control, model (TNBS-induced colitis), and SASP treatment groups.[15]

-

Colitis Induction: After fasting, rats are anesthetized, and a solution of TNBS in ethanol is administered intrarectally. The control group receives a saline-ethanol solution.[1][15]

-

This compound Administration: The SASP treatment group receives this compound orally, typically daily, for a specified period following colitis induction. The control and model groups receive saline.[15]

-

Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period for microbial analysis.[15]

-

Microbiome Analysis:

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using commercial kits.

-

16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis: Raw sequencing reads are processed to filter low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against databases like Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.

-

Gnotobiotic Mouse Model for Fecal Microbiota Transplantation

Gnotobiotic (germ-free) mice are invaluable for studying the direct effects of specific microbial communities.[3]

-

Animal Model: Germ-free C57BL/6 mice are maintained in sterile isolators.[3]

-

Fecal Microbiota Source: Fecal samples are obtained from human donors, for instance, from clinical trial participants who are classified as responders or non-responders to this compound.[3]

-

Colonization: Germ-free mice are colonized with the fecal microbiota from either responder or non-responder donors via oral gavage.[3]

-

Colitis Induction: After a period to allow for stable colonization, colitis can be induced, for example, by administering dextran sulfate sodium (DSS) in the drinking water.[3]

-

This compound Treatment: Mice are then treated with this compound or a vehicle control.[3]

-

Outcome Measures: Disease activity is monitored through weight loss, stool consistency, and markers of intestinal inflammation (e.g., fecal lipocalin). Fecal samples are collected for microbiome and metabolite (e.g., SCFA) analysis.[3]

-

Specific Bacterial Colonization: To test the role of a specific bacterium, gnotobiotic mice colonized with a non-responder microbiome can be further supplemented with a culture of a specific bacterial strain, such as F. prausnitzii, to assess if it can restore the therapeutic efficacy of this compound.[3][11]

Conclusion and Future Directions

The gut microbiome is a critical determinant of this compound's efficacy. The bi-directional relationship, where the drug requires microbial activation and, in turn, modulates the microbial community, highlights the importance of a personalized medicine approach. The presence of specific bacteria like Faecalibacterium prausnitzii and the capacity for butyrate production may serve as biomarkers to predict treatment response.[3][11][12]

Future research should focus on:

-

Identifying the full spectrum of microbial species and enzymes responsible for this compound metabolism.

-

Understanding the strain-level variations in key bacteria like F. prausnitzii that may influence therapeutic outcomes.

-

Investigating the potential of co-administering this compound with specific probiotics or prebiotics to enhance its efficacy in non-responders.

-

Further elucidating the impact of this compound on the gut metabolome beyond SCFAs.

By unraveling the intricate interplay between this compound and the gut microbiome, we can optimize its therapeutic use and develop novel strategies for the management of inflammatory diseases.

References

- 1. Frontiers | Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with this compound [frontiersin.org]

- 2. The gut metagenomics and metabolomics signature in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gut microbiome regulates the clinical efficacy of this compound therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acpjournals.org [acpjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insight into How an Old IBD Drug Works | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 10. The gut microbiome regulates the clinical efficacy of this compound therapy for IBD-associated spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ankylosingspondylitisnews.com [ankylosingspondylitisnews.com]

- 12. academic.oup.com [academic.oup.com]

- 13. frontiersin.org [frontiersin.org]

- 14. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of sulphasalazine (Salazopyrin) on faecal flora in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sulfasalazine in Inducing Ferroptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms by which the anti-inflammatory drug sulfasalazine (SAS) induces ferroptosis, a unique iron-dependent form of programmed cell death, in cancer cells. This document summarizes key quantitative data, details experimental protocols for studying this phenomenon, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism for inducing ferroptosis lies in its ability to inhibit the system Xc- cystine/glutamate antiporter, a key component of which is the solute carrier family 7 member 11 (SLC7A11 or xCT).[1][2][3] This transporter is crucial for the uptake of cystine, an essential precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][4] By blocking xCT, this compound leads to a cascade of events culminating in ferroptotic cell death.

The process unfolds as follows:

-

Inhibition of Cystine Uptake: this compound directly binds to and inhibits the function of the xCT transporter on the cancer cell membrane.[1][3]

-

Glutathione (GSH) Depletion: The reduced uptake of cystine limits the intracellular pool of cysteine, a rate-limiting amino acid for the synthesis of glutathione.[4][5] This leads to a significant decrease in intracellular GSH levels.[4][6]

-

Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH to neutralize lipid peroxides, thereby protecting cells from oxidative damage.[7] With depleted GSH levels, GPX4 activity is severely hampered.[7]

-

Lipid Peroxidation Accumulation: The inactivation of GPX4 results in the unchecked accumulation of lipid reactive oxygen species (ROS) and lipid peroxides within the cell membranes.[5][8]

-

Iron-Dependent Cell Death: This rampant lipid peroxidation, in an iron-dependent manner, leads to membrane damage, loss of integrity, and ultimately, a form of cell death known as ferroptosis.

Quantitative Data on this compound's Effects

The efficacy of this compound in inducing ferroptosis varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Pancreatic Cancer | MIA PaCa-2 | ~200 | [1] |

| Pancreatic Cancer | PANC-1 | ~200 | [1] |

| Bladder Cancer | MBT-2V | ~300-400 | [6] |

| Small-Cell Lung Cancer | NCI H-69 | Not specified | [9] |

| Small-Cell Lung Cancer | NCI H-2496 | Not specified | [9] |

| KRAS-mutant Lung Adenocarcinoma | A549 | Varies | [2] |

| KRAS-mutant Lung Adenocarcinoma | H441 | Varies | [2] |

| Hepatocellular Carcinoma | CD133-positive cells | Varies | [10] |

Note: IC50 values can vary depending on experimental conditions such as incubation time and assay method.

Table 2: Effect of this compound on Intracellular Glutathione (GSH) Levels

| Cancer Type | Cell Line | This compound Concentration (µM) | % Decrease in GSH (approx.) | Reference |

| Pancreatic Cancer | MIA PaCa-2 | 200 | 70-80% | [1] |

| Pancreatic Cancer | PANC-1 | 200 | 70-80% | [1] |

| Bladder Cancer | MBT-2V | 300 | ~16% | [6] |

| Bladder Cancer | MBT-2V | 400 | ~54% | [6] |

| Endometrial Cancer | USPC-1 | 400 | Significant decrease | [11] |

| Head and Neck Squamous Cell Carcinoma | OSC19 | 400 | Significant decrease | [12] |

| Head and Neck Squamous Cell Carcinoma | HSC-4 | 400 | Significant decrease | [12] |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Cancer Type | Cell Line | This compound Concentration (µM) | Observation | Reference |

| Bladder Cancer | MBT-2V | 300-400 | Significant increase | [6] |

| Endometrial Cancer | USPC-1 | 400 (with Cisplatin) | Increased ROS levels | [11] |

| Prostate Cancer | (Cell lines not specified) | Varies (with Vitamin C) | Increased ROS accumulation | [5] |

| Head and Neck Squamous Cell Carcinoma | HSC-4 | 400 | Increased ROS | [12] |

| Hepatocellular Carcinoma | CD133-positive cells | Varies | Impaired ROS defense | [10] |

Signaling Pathways Modulating this compound-Induced Ferroptosis

Several signaling pathways have been identified to modulate the sensitivity of cancer cells to this compound-induced ferroptosis.

The Nrf2-SLC7A11-GPX4 Axis

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. In some cancers, Nrf2 is constitutively active, leading to the upregulation of its target genes, including SLC7A11. This provides a survival advantage by enhancing cystine uptake and GSH synthesis. Studies have shown that this compound can downregulate the expression of Nrf2, which in turn decreases the expression of SLC7A11 and GPX4, thereby promoting ferroptosis in osteosarcoma cells.[7]

The Role of p53

The tumor suppressor protein p53 has a dual role in regulating ferroptosis. Some studies suggest that p53 can promote ferroptosis by repressing the expression of SLC7A11. Conversely, other evidence indicates that p53 can inhibit ferroptosis by blocking the degradation of dipeptidyl-peptidase-4 (DPP4). Recent findings in rheumatoid arthritis fibroblast-like synoviocytes suggest that this compound-promoted ferroptosis is associated with an increase in p53.[13] The precise role of p53 in this compound-induced ferroptosis in cancer cells requires further investigation.

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced ferroptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

Caption: A typical experimental workflow for studying this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (SAS) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay uses a fluorescent probe to detect lipid peroxidation in live cells.[16][17][18]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (SAS)

-

C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere.

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[17][19]

-

Wash the cells twice with HBSS.[17]

-

Add fresh HBSS to the cells.

-

For fluorescence microscopy, visualize the cells immediately. The oxidized probe will fluoresce green (~510 nm), while the reduced probe will fluoresce red (~590 nm).[17]

-

For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in both the green and red channels.[16] An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[18]

Western Blot Analysis for Ferroptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the ferroptosis pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-SLC7A11, anti-GPX4, anti-Nrf2, anti-p53, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.[20]

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[20][21]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

Conclusion

This compound represents a promising repurposed drug for cancer therapy due to its ability to induce ferroptosis in cancer cells. Its mechanism of action, centered on the inhibition of the xCT transporter and subsequent depletion of glutathione, offers a targeted approach to exploit a metabolic vulnerability in various cancer types. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound in cancer treatment and to develop novel therapeutic strategies based on the induction of ferroptosis.

References

- 1. Potential use of the anti-inflammatory drug, this compound, for targeted therapy of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of sulphasalazine and its metabolites on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound could modulate the CD44v9‐xCT system and enhance cisplatin‐induced cytotoxic effects in metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of cisplatin cytotoxicity by sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound attenuates evading anticancer response of CD133-positive hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of the glutathione synthesis pathway on this compound-treated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]